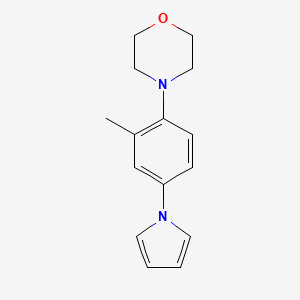
2-Fluoro-2-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-phenylpropan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a fluorine atom and a phenyl group attached to the second carbon of a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with fluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the reduction of 2-Fluoro-2-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reduction process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.
化学反应分析
Types of Reactions
2-Fluoro-2-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Fluoro-2-phenylpropan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Fluoro-2-phenylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can yield 2-Azido-2-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropan-1-one
Reduction: 2-Fluoro-2-phenylpropan-1-amine
Substitution: 2-Azido-2-phenylpropan-1-ol
科学研究应用
2-Fluoro-2-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a substrate for investigating the specificity and mechanism of various enzymes.
Medicine: this compound is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their properties, such as thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-Fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, altering its reactivity and binding affinity.
In biological systems, the compound may interact with enzymes involved in metabolic pathways, modulating their function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further contributing to its binding specificity.
相似化合物的比较
2-Fluoro-2-phenylpropan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Phenylpropanolamine: Unlike this compound, phenylpropanolamine lacks the fluorine atom, which significantly alters its chemical properties and biological activity.
2-Fluoro-2-phenylpropan-1-one: This compound is the oxidized form of this compound and exhibits different reactivity due to the presence of a carbonyl group instead of a hydroxyl group.
2-Azido-2-phenylpropan-1-ol:
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI 键 |
SNILNSRRYODOMT-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=CC=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

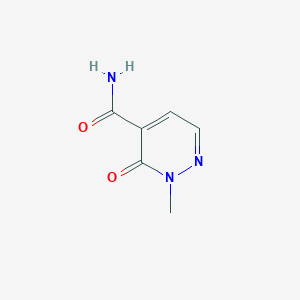
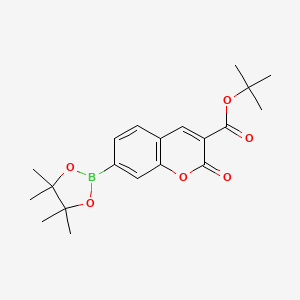
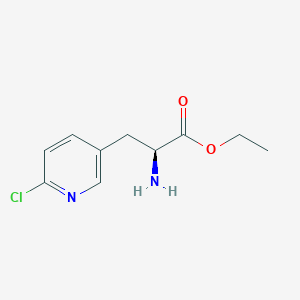
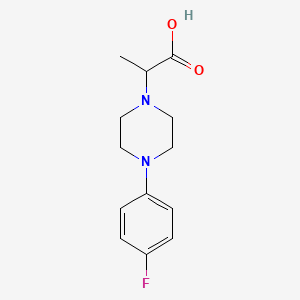
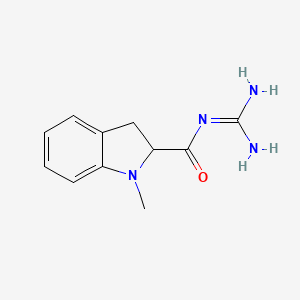
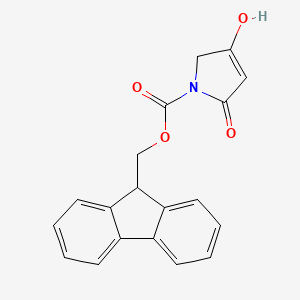
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
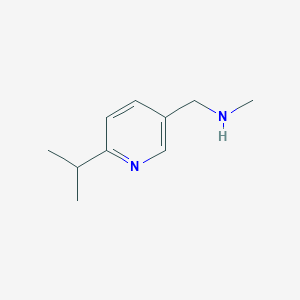
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

